molecular formula C7H3Br2FO2 B1313647 2,4-Dibromo-5-fluorobenzoic acid CAS No. 173410-26-9

2,4-Dibromo-5-fluorobenzoic acid

Cat. No.: B1313647
CAS No.: 173410-26-9
M. Wt: 297.9 g/mol
InChI Key: NKVCAJBUGBRHEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dibromo-5-fluorobenzonitrile has been synthesized for the first time (81.5% yield). It may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H3Br2FO2 . The InChI code for this compound is 1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) and the InChI key is RAGHPDYPAYDOJH-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,4-Dibromo-5-fluorobenzonitrile can be used in synthesizing this compound, the intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 297.91 . It is a solid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Metal Complex Structures

Evaluation of Metal(II) 2-Fluorobenzoate Complexes

A study by Öztürkkan and Necefoğlu (2022) explored the crystal structures of metal(II) 2-fluorobenzoates with various N-donor ligands. This research aims to contribute to future studies by determining factors affecting structure, thus facilitating the synthesis of target molecules. The findings indicate that these complexes exhibit diverse structural forms such as monomeric, dimeric, ionic, and polymeric structures, highlighting the importance of these compounds in materials science due to their physical and biological potential applications (Öztürkkan & Necefoğlu, 2022).

Pharmaceutical Intermediates

Synthesis of 2-Fluoro-4-bromobiphenyl

Qiu et al. (2009) developed a practical synthesis for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This study underscores the relevance of halogenated benzoic acids in synthesizing important pharmaceutical intermediates, demonstrating the compound's utility in large-scale production despite challenges related to the use of toxic and expensive reagents (Qiu et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 2,4-Dibromo-5-fluorobenzoic acid are not mentioned in the search results, it’s known that it can be used in synthesizing this compound, the intermediates of fluoroquinolones . This suggests potential applications in the development of new fluoroquinolone medicines.

Mechanism of Action

Target of Action

2,4-Dibromo-5-fluorobenzoic acid is primarily used in the synthesis of fluoroquinolone medicines . Fluoroquinolones are a type of broad-spectrum antibiotics that are highly effective against both Gram-negative and Gram-positive bacteria. The primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biaryl intermediates through palladium-mediated coupling with aryl boronic acids . This compound interacts with various enzymes and proteins, including those involved in halogenation and dehalogenation reactions. The presence of bromine and fluorine atoms can enhance the compound’s ability to participate in nucleophilic substitution and oxidation reactions, making it a valuable reagent in organic synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses and detoxification pathways. Additionally, this compound can alter the expression of genes related to cell proliferation and apoptosis, thereby impacting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal handling and storage conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to halogenation and dehalogenation reactions. The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the presence of halogen atoms can enhance the compound’s affinity for lipid membranes, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in oxidative stress responses and energy metabolism .

Properties

IUPAC Name

2,4-dibromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVCAJBUGBRHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450210
Record name 2,4-Dibromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173410-26-9
Record name 2,4-Dibromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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